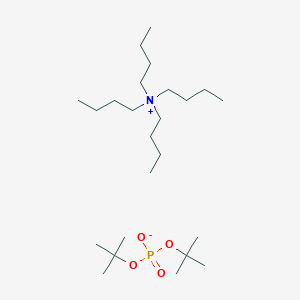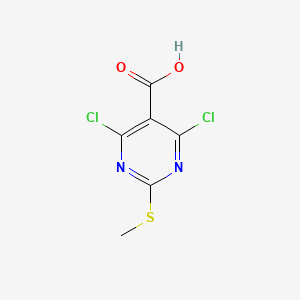
Tetra-n-butylammonium di-tert-butylphosphate
Overview
Description
Tetra-n-butylammonium di-tert-butylphosphate is a useful research compound. Its molecular formula is C24H54NO4P and its molecular weight is 451.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbohydrate Derivatives Synthesis : Tetra-n-butylammonium di-tert-butylphosphate plays a role in synthesizing carbohydrate derivatives. Chmielewski and BeMiller (1981) discussed the preparation of di-tert-butyl esters of tetra-O-acetyl and tetra-O-benzyl derivatives of S-α- and -β-D-glucopyranosyl thiophosphates using this compound (Chmielewski & BeMiller, 1981).
Electrochemical Behavior Studies : It's used in studying electrochemical behaviors. For example, Li et al. (1998) utilized it in analyzing the electrochemical behavior of C60-p-tert-butylcalix[8]arene inclusion complex films (Li et al., 1998).
Phase Transition Studies in Metavanadates : Wéry et al. (1996) explored its application in the study of phase transitions in metavanadates, focusing on polymerization processes (Wéry et al., 1996).
Material Science Research : It is also significant in material science. Marichal et al. (2006) discussed its use in the synthesis and structural analysis of a new layered aluminophosphate (Marichal et al., 2006).
Organic Synthesis Catalyst : Moon et al. (2009) demonstrated its use as a catalyst in organic synthesis, specifically in the palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides (Moon et al., 2009).
Chemical Reaction Studies : Its role in facilitating various chemical reactions was highlighted in the work of Okutani and Mori (2009), where they discussed its application in the elimination reaction of bromoalkenes (Okutani & Mori, 2009).
Spectral Characterization : The study by Senthilkumar et al. (2020) on tert-butylammonium N-acetylglycinate monohydrate illustrates the use of this compound in spectral characterization and electronic property analysis (Senthilkumar et al., 2020).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by Tetra-n-butylammonium di-tert-butylphosphate are currently unknown . The compound’s effects on these pathways and their downstream effects would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or ions in the environment.
Biochemical Analysis
Biochemical Properties
Tetra-n-butylammonium di-tert-butylphosphate plays a significant role in biochemical reactions, particularly as a phase transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of reactants between different phases. The compound’s quaternary ammonium structure allows it to form ionic interactions with negatively charged biomolecules, enhancing the solubility and reactivity of these molecules in organic solvents .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific enzymes and proteins involved in these processes, leading to changes in cellular function. For example, it may inhibit or activate certain signaling pathways, resulting in altered gene expression and metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding interaction can lead to changes in the enzyme’s conformation and function, ultimately affecting downstream biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to certain environmental factors may lead to its degradation, which can affect its long-term impact on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and metabolic pathways. At higher doses, it can lead to toxic or adverse effects. It is crucial to determine the optimal dosage range to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in the overall metabolic profile of cells and tissues. Understanding these interactions is essential for elucidating the compound’s impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within specific cellular compartments can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s activity and function, as it interacts with biomolecules within these subcellular regions .
Properties
IUPAC Name |
ditert-butyl phosphate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.C8H19O4P/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-7(2,3)11-13(9,10)12-8(4,5)6/h5-16H2,1-4H3;1-6H3,(H,9,10)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBZPMVMLZIOPS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC(C)(C)OP(=O)([O-])OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54NO4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70624979 | |
| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68695-48-7 | |
| Record name | N,N,N-Tributylbutan-1-aminium di-tert-butyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70624979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetra-n-butylammonium di-tert-butylphosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)








![4-[(2,4-difluorobenzyl)oxy]-6-methylpyridin-2(1H)-one](/img/structure/B1322205.png)


